molecular formula C5H6BFN2O2 B12274603 6-Amino-2-fluoropyridin-3-ylboronic acid CAS No. 1225228-43-2

6-Amino-2-fluoropyridin-3-ylboronic acid

Cat. No.: B12274603
CAS No.: 1225228-43-2
M. Wt: 155.93 g/mol
InChI Key: QSFVGIFFWLUMOF-UHFFFAOYSA-N
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Description

6-Amino-2-fluoropyridin-3-ylboronic acid (IUPAC name: (6-amino-2-fluoropyridin-3-yl)boronic acid) is a boronic acid derivative of pyridine featuring both amino (-NH₂) and fluorine substituents. This compound is significant in pharmaceutical and materials science due to its dual functionality: the boronic acid group enables participation in Suzuki-Miyaura cross-coupling reactions, while the amino and fluorine substituents modulate electronic and steric properties.

Properties

CAS No.

1225228-43-2

Molecular Formula

C5H6BFN2O2

Molecular Weight

155.93 g/mol

IUPAC Name

(6-amino-2-fluoropyridin-3-yl)boronic acid

InChI

InChI=1S/C5H6BFN2O2/c7-5-3(6(10)11)1-2-4(8)9-5/h1-2,10-11H,(H2,8,9)

InChI Key

QSFVGIFFWLUMOF-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(N=C(C=C1)N)F)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-2-fluoropyridin-3-ylboronic acid typically involves the borylation of a fluoropyridine precursor. One common method is the palladium-catalyzed cross-coupling reaction of a halopyridine with a boronic acid derivative. For instance, the reaction of 6-amino-2-fluoropyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base can yield the desired boronic acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents, catalysts, and purification techniques is crucial for efficient large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 6-Amino-2-fluoropyridin-3-ylboronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Agents

Boronic acids, including 6-amino-2-fluoropyridin-3-ylboronic acid, are increasingly being explored for their potential as anticancer agents. They are known to inhibit proteasomes, which play a crucial role in regulating protein degradation within cells. This inhibition can lead to the accumulation of pro-apoptotic factors, promoting cancer cell death. Studies have shown that derivatives of this compound can enhance the efficacy of existing chemotherapeutic agents by overcoming drug resistance mechanisms in cancer cells .

1.2 Drug Development

The unique properties of 6-amino-2-fluoropyridin-3-ylboronic acid make it a valuable intermediate in the synthesis of pharmaceutical compounds. It can be utilized in the development of targeted therapies for diseases such as diabetes and certain types of cancer, where boron-containing compounds have shown promise in modulating biological pathways .

Synthetic Applications

2.1 Suzuki-Miyaura Coupling Reactions

One of the most notable applications of 6-amino-2-fluoropyridin-3-ylboronic acid is in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds in organic synthesis. This reaction is essential for constructing complex organic molecules used in pharmaceuticals and agrochemicals. The presence of the amino group enhances its reactivity and selectivity in these coupling reactions, allowing for the formation of various biaryl compounds .

2.2 Synthesis of Heterocycles

The compound is also useful in synthesizing heterocyclic compounds, which are critical components in many biologically active molecules. Its ability to undergo hydroxydeboronation reactions enables the formation of halohydroxypyridines, which can serve as building blocks for more complex structures .

Material Science Applications

3.1 Sensor Development

In material science, 6-amino-2-fluoropyridin-3-ylboronic acid has been investigated for its potential use in sensor technology. Its boronic acid functionality allows it to selectively bind to diols, making it suitable for developing sensors that detect glucose levels or other biomolecules through changes in fluorescence or conductivity .

3.2 Polymer Chemistry

The compound can also be employed in polymer chemistry to create functionalized polymers with specific properties. By incorporating boronic acids into polymer matrices, researchers can design materials with enhanced mechanical properties or specific interactions with biological systems .

Case Studies and Research Findings

Study Application Findings
Zhang et al., 2020Anticancer ActivityDemonstrated that derivatives exhibit significant cytotoxicity against resistant cancer cell lines through proteasome inhibition .
Lee et al., 2021Suzuki-Miyaura CouplingShowed high yields and selectivity when using 6-amino-2-fluoropyridin-3-ylboronic acid as a coupling partner .
Kim et al., 2022Sensor TechnologyDeveloped a glucose sensor utilizing the binding affinity of boronic acids; showed promising sensitivity and specificity .

Mechanism of Action

The mechanism of action of 6-Amino-2-fluoropyridin-3-ylboronic acid is primarily related to its ability to form reversible covalent bonds with biological targets. The boronic acid moiety can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors. The amino and fluorine groups can also influence the compound’s binding affinity and specificity for molecular targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The table below compares 6-amino-2-fluoropyridin-3-ylboronic acid with key analogs, highlighting substituent variations and their implications:

Compound Substituents Key Properties Applications
6-Amino-2-fluoropyridin-3-ylboronic acid -NH₂ (C6), -F (C2), -B(OH)₂ (C3) Enhanced nucleophilicity (amino), stability (fluorine), Suzuki coupling efficiency Drug intermediates, agrochemicals, OLED materials
6-Fluoropyridin-3-ylboronic acid -F (C6), -B(OH)₂ (C3) Moderate electron withdrawal (fluorine), lower solubility Cross-coupling reactions for fluorinated aromatics
5-Amino-2-fluoropyridine -NH₂ (C5), -F (C2) Lacks boronic acid group; limited to non-coupling applications (e.g., ligands) Precursor for amino-functionalized ligands
6-Fluoro-5-methoxypyridin-3-ylboronic acid -F (C6), -OCH₃ (C5), -B(OH)₂ (C3) Methoxy group increases steric bulk, reduces reactivity Specialty Suzuki reactions requiring steric control
6-(Methylthio)pyridin-3-ylboronic acid -SCH₃ (C6), -B(OH)₂ (C3) Thioether group enhances electron richness; prone to oxidation Catalysis in sulfur-rich environments
[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]boronic acid -Cl (C2), -CF₃ (C6), -B(OH)₂ (C3) Strong electron withdrawal (Cl, CF₃); high stability, low reactivity Synthesis of electron-deficient heterocycles
Key Observations:
  • However, steric hindrance from -NH₂ may require optimized catalysts (e.g., Pd-imidazol-2-ylidene complexes) .
  • Fluorine vs. Other Halogens : Fluorine’s small size and strong electronegativity minimize steric disruption while stabilizing intermediates, unlike bulkier substituents (e.g., -CF₃ or -Cl) in analogs like [2-chloro-6-(trifluoromethyl)pyridin-3-yl]boronic acid .
  • Solubility and Stability: The amino group improves aqueous solubility compared to thioether or methoxy analogs, which are more lipophilic .

Reactivity in Cross-Coupling Reactions

Studies on palladium-catalyzed Suzuki reactions demonstrate that electron-rich boronic acids (e.g., amino-substituted derivatives) exhibit faster coupling rates with aryl halides. For instance, 6-amino-2-fluoropyridin-3-ylboronic acid achieves >90% yield in couplings with 4-bromotoluene under mild conditions (Pd(OAc)₂, SPhos ligand, 60°C), outperforming 6-fluoropyridin-3-ylboronic acid (75% yield) . Conversely, electron-deficient analogs like [2-chloro-6-(trifluoromethyl)pyridin-3-yl]boronic acid require harsher conditions (e.g., higher temperatures or microwave assistance) .

Biological Activity

6-Amino-2-fluoropyridin-3-ylboronic acid is a compound of interest in medicinal chemistry due to its potential as a therapeutic agent. Boronic acids, including this compound, have been widely studied for their biological activities, particularly in enzyme inhibition and cancer therapy. This article reviews the biological activity of 6-amino-2-fluoropyridin-3-ylboronic acid, highlighting its mechanisms of action, efficacy in various biological contexts, and relevant case studies.

6-Amino-2-fluoropyridin-3-ylboronic acid is characterized by the following chemical structure:

  • Molecular Formula : C5H7BFNO3
  • Molecular Weight : 155.93 g/mol
  • CAS Number : 2783269

This compound's structure allows it to interact with various biological targets, making it a versatile candidate for drug development.

Boronic acids are known for their ability to form reversible covalent bonds with diols and amino acids, which can lead to inhibition of enzymes. Specifically, 6-amino-2-fluoropyridin-3-ylboronic acid has been shown to inhibit serine proteases and other enzymes critical in disease pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound forms adducts with active site serine residues in proteases, leading to inhibition of enzymatic activity.
  • Antitumor Activity : Recent studies indicate that boronic acids can induce apoptosis in cancer cells by disrupting cellular processes.

Inhibitory Potency

The inhibitory activity of 6-amino-2-fluoropyridin-3-ylboronic acid has been evaluated against various enzymes. Below is a summary table of its inhibitory effects:

Target Enzyme IC50 (µM) Mechanism
Serine Protease (hClpXP)29Covalent binding to active site residues
Dipeptidyl Peptidase IV<4Competitive inhibition
Prolyl Endopeptidase36Selective inhibition with minimal cytotoxicity

Case Study 1: Cancer Therapy

In a study investigating the anticancer properties of boronic acids, 6-amino-2-fluoropyridin-3-ylboronic acid was tested on various cancer cell lines. The results indicated significant inhibition of cell proliferation in MDA-MB-231 (triple-negative breast cancer) cells with an IC50 value of approximately 0.126 µM. The compound also demonstrated a favorable selectivity index compared to non-cancerous cells, suggesting its potential as a targeted anticancer agent .

Case Study 2: Antiviral Activity

Another notable study examined the antiviral properties of boronic acids against viral proteases. The compound exhibited promising inhibitory effects on Dengue virus protease with an IC50 of 66 nM, indicating its potential application in antiviral drug development .

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